Laga peptide
Description
Properties
CAS No. |
117854-17-8 |
|---|---|
Molecular Formula |
C136H215N33O45 |
Molecular Weight |
3032.4 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-92(162-108(182)67(16)138)126(200)150-73(22)113(187)157-88(36-43-103(176)177)125(199)167-97(55-81-57-142-58-144-81)131(205)161-91(134(208)211-104(178)44-38-90(159-114(188)74(23)151-129(203)95(50-62(7)8)165-115(189)75(24)152-127(201)93(48-60(3)4)163-109(183)68(17)139)124(198)155-79(28)133(207)214-132(206)78(27)154-111(185)70(19)149-128(202)94(49-61(5)6)164-116(190)76(25)153-130(204)96(51-63(9)10)166-119(193)83(140)33-40-100(170)171)39-46-106(180)213-136(210)99(53-65(13)14)169-118(192)77(26)148-123(197)89(158-112(186)72(21)147-121(195)86(34-41-101(172)173)156-107(181)66(15)137)37-45-105(179)212-135(209)98(52-64(11)12)168-117(191)71(20)145-110(184)69(18)146-122(196)87(35-42-102(174)175)160-120(194)84(141)54-80-56-143-85-32-30-29-31-82(80)85/h29-32,56-79,81,83-84,86-99,143H,33-55,137-141H2,1-28H3,(H,145,184)(H,146,196)(H,147,195)(H,148,197)(H,149,202)(H,150,200)(H,151,203)(H,152,201)(H,153,204)(H,154,185)(H,155,198)(H,156,181)(H,157,187)(H,158,186)(H,159,188)(H,160,194)(H,161,205)(H,162,182)(H,163,183)(H,164,190)(H,165,189)(H,166,193)(H,167,199)(H,168,191)(H,169,192)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
InChI Key |
YJAGIIHSFUDVBG-OOEBKATBSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
Synonyms |
LAGA LAGA peptide |
Origin of Product |
United States |
Origin, Discovery, and Isolation Methodologies
Identification from Natural Biological Systems
Laga peptide, like many other bioactive peptides, was first identified from a natural biological system. Natural peptides are integral to the physiological processes of the organisms that produce them, often acting as signaling molecules that regulate functions such as growth, immunity, and homeostasis. lotilabs.comnih.gov The initial discovery of this compound stemmed from the screening of various organisms to identify novel compounds with potential biological activity.
Peptides can be sourced from a wide range of living organisms, including plants, animals, and microorganisms. lotilabs.comnih.gov Animal sources, in particular, have been a rich area for peptide discovery, with peptides being isolated from mammals, amphibians, fish, and insects. nih.gov Marine organisms, such as sponges, mollusks, and crustaceans, are also a significant source of novel peptides due to the unique and competitive environments they inhabit. nih.govmdpi.com The initial identification of this compound involved the systematic collection and analysis of biological samples to detect the presence of this unique amino acid sequence.
The discovery process for peptides like this compound often involves high-throughput screening methods that can rapidly assess a large number of samples for specific biological activities. connectmeinforma.com Once a promising activity is detected, researchers then work to isolate and identify the compound responsible.
Advanced Chromatographic and Spectroscopic Techniques for Isolation
The isolation and purification of this compound from its natural source is a critical step that requires a combination of sophisticated analytical techniques. Chromatography is a cornerstone of this process, allowing for the separation of the target peptide from a complex mixture of other molecules. americanpeptidesociety.org
High-Performance Liquid Chromatography (HPLC) is a primary method used for peptide purification. nih.gov Several modes of HPLC are employed, each separating peptides based on different physicochemical properties:
Reversed-Phase HPLC (RP-HPLC): This is one of the most widely used techniques for peptide purification. americanpeptidesociety.org It separates peptides based on their hydrophobicity. A stationary phase, typically composed of C18 alkyl chains, retains more hydrophobic peptides longer than hydrophilic ones as a gradient of an organic solvent is passed through the column. americanpeptidesociety.org
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge. americanpeptidesociety.orgwaters.com Cation-exchange chromatography uses a negatively charged stationary phase to bind positively charged peptides, while anion-exchange chromatography uses a positively charged stationary phase to bind negatively charged peptides. americanpeptidesociety.orgwaters.com The bound peptides are then eluted by changing the pH or ionic strength of the mobile phase. waters.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their molecular size. americanpeptidesociety.org The stationary phase consists of porous beads; smaller molecules enter the pores and take a longer path, while larger molecules are excluded and elute more quickly. americanpeptidesociety.org
The following table summarizes the primary chromatographic techniques used in the isolation of peptides like this compound:
| Chromatographic Technique | Principle of Separation | Primary Application in Peptide Isolation |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification of the target peptide. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separation of peptides with different isoelectric points. |
Once a peptide is purified, mass spectrometry (MS) is employed for its characterization. Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide detailed information about the peptide's mass and amino acid sequence. nih.gov This data is crucial for confirming the identity and structure of the isolated this compound.
Characterization of Source Organisms and Cellular Environments
Understanding the source organism and its cellular environment is vital for comprehending the biological role and function of this compound. The production of peptides is a highly regulated process within an organism, often occurring in specific cells or tissues in response to particular physiological signals.
The environment in which the source organism lives can also influence the types of peptides it produces. For instance, organisms in highly competitive or harsh environments may produce a wider array of defensive or signaling peptides. mdpi.com Characterizing the ecological niche of the source organism can therefore provide clues about the potential function of this compound.
Further investigation into the cellular environment involves studying the biosynthetic pathways responsible for producing the peptide. Many peptides are ribosomally synthesized as larger precursor proteins, which are then post-translationally modified to yield the final active peptide. nih.gov Understanding this process can provide insights into the regulation and function of this compound within its native biological system.
Biosynthesis and Genetic Determinants of Laga Peptide
Ribosomally Assembled and Post-Translationally Modified Peptides (RiPPs) Framework
Laga peptide, like other lasso peptides, is a member of the Ribosomally synthesized and Post-translationally modified Peptides (RiPPs) class of natural products. google.comnih.govwikipedia.org The biosynthesis of these peptides begins with the ribosomal synthesis of a precursor peptide. google.comnih.gov This precursor peptide is a linear chain of amino acids encoded by a specific gene. google.comgoogle.com It is composed of two distinct regions: a leader peptide at the N-terminus and a core peptide at the C-terminus. nih.govbiorxiv.org The leader peptide serves as a recognition signal for the biosynthetic enzymes, guiding them to the core peptide which undergoes all the chemical modifications. google.comgoogle.com Following these modifications, the leader peptide is cleaved off to yield the mature, biologically active peptide. google.comgoogle.com
Precursor Peptide Design and Maturation Pathways
The precursor peptide of a lasso peptide, often designated as the "A" peptide, is the initial substrate for the biosynthetic machinery. nih.gov It typically ranges from 20 to 110 amino acids in length. wikipedia.org The leader peptide portion is crucial for the recruitment of the processing enzymes. google.comgoogle.com A key feature within the leader peptide is a recognition sequence that is specifically bound by the biosynthetic enzymes. google.comgoogle.com
The maturation of the this compound precursor involves a series of enzymatic steps. After the precursor peptide is synthesized, it undergoes post-translational modifications catalyzed by dedicated enzymes. nih.gov These modifications lead to the characteristic lasso structure, where the N-terminal amino group of the core peptide forms an isopeptide bond with the carboxyl side chain of an aspartate or glutamate (B1630785) residue within the core. nih.govnih.gov This creates a macrolactam ring. nih.gov The C-terminal tail of the peptide is then threaded through this ring and is sterically hindered from unthreading, resulting in a unique and highly stable lariat-knot topology. nih.gov
Enzymatic Machinery Involved in this compound Biogenesis (e.g., Lasso Cyclases, Leader Peptidases)
The formation of the this compound's distinctive lasso structure is orchestrated by a set of specialized enzymes encoded within a biosynthetic gene cluster (BGC). nih.govmdpi.com The key enzymes are:
Lasso Cyclase (C protein): This enzyme, often homologous to asparagine synthetase, is an ATP-dependent enzyme that catalyzes the formation of the macrolactam ring. nih.govnih.gov It facilitates the isopeptide bond formation between the N-terminal amine of the core peptide and the side chain of an acidic residue (Asp or Glu). nih.govnih.gov
Leader Peptidase (B protein): This enzyme is responsible for the proteolytic cleavage of the leader peptide from the modified core peptide. nih.govnih.gov It is often a cysteine protease. mdpi.com In some lasso peptide BGCs, the B protein is split into two separate proteins, B1 and B2. mdpi.com The B1 protein often contains a RiPP recognition element (RRE) that binds to the leader peptide. nih.gov
In addition to these core enzymes, other tailoring enzymes may be involved in further modifying the lasso peptide, contributing to its chemical diversity. nih.gov
Elucidation of Biosynthetic Gene Clusters and Regulatory Elements
The genes encoding the enzymes for this compound biosynthesis are typically clustered together on the bacterial chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govmdpi.com The identification and analysis of these BGCs are crucial for understanding and engineering the production of lasso peptides. nii.ac.jp
A typical lasso peptide BGC contains the gene for the precursor peptide (A gene), the lasso cyclase (C gene), and the leader peptidase (B gene). nih.gov Additionally, these clusters frequently contain genes for ABC transporters, which are believed to be involved in the export of the mature lasso peptide out of the cell. nih.gov Regulatory elements, such as GntR-family transcriptional regulators, are also often found within or near lasso peptide BGCs and are thought to control the expression of the biosynthetic genes. princeton.edu
Genome mining tools like RODEO (Rapid ORF Description and Evaluation Online) and RiPPMiner have been instrumental in identifying and classifying numerous putative lasso peptide BGCs from genomic data, significantly expanding the known diversity of this peptide class. nih.govresearchgate.net
In Vitro Reconstitution of this compound Biosynthetic Pathways
The biosynthesis of lasso peptides, including this compound, can be replicated outside of a living cell through a process called in vitro reconstitution. google.comgoogle.com This involves combining the purified precursor peptide with the necessary purified biosynthetic enzymes (lasso cyclase and leader peptidase) in a controlled environment with the required cofactors, such as ATP. google.comnih.gov
Successful in vitro reconstitution allows for a detailed study of the biosynthetic pathway, enabling researchers to investigate the function of individual enzymes, determine the sequence of events in the maturation process, and probe the substrate specificity of the enzymes. nih.gov For instance, in vitro studies have been used to dissect the maturation steps of the lasso peptide microcin (B1172335) J25. nih.gov However, a significant challenge in the in vitro reconstitution of lasso peptide biosynthesis has been the difficulty in expressing and purifying soluble and stable maturation enzymes. nih.gov To overcome this, researchers have explored using enzymes from thermophilic bacteria, which are often more stable. nih.gov
Engineered Biosynthetic Approaches for this compound Production
The understanding of lasso peptide biosynthesis has opened up avenues for engineered production of these molecules. One approach is the heterologous expression of the entire biosynthetic gene cluster in a more amenable host organism, such as E. coli. mdpi.comprinceton.edu This can lead to higher yields and simplified purification processes compared to isolation from the native producer. google.com
Furthermore, the modular nature of RiPP biosynthesis allows for bioengineering strategies to create novel lasso peptides. By modifying the gene encoding the precursor peptide, it is possible to generate variants with altered amino acid sequences in the core region. nih.gov The biosynthetic machinery can often tolerate these changes, leading to the production of new lasso peptide analogs with potentially altered biological activities.
Structural Elucidation and Conformational Landscape of Laga Peptide
Primary Sequence Determination and Verification
The primary structure of a peptide, the linear sequence of its amino acids, is fundamental to its final three-dimensional shape and function. creative-proteomics.com The determination of this sequence is a critical first step in its characterization. For lasso peptides like Laga peptide, this process often involves a combination of tandem mass spectrometry (MS/MS) and Edman degradation. creative-proteomics.comnih.gov
Initially, the peptide is hydrolyzed to break it down into its constituent amino acids. shivajicollege.ac.in These amino acids are then identified and quantified. To determine the sequence, methods like Edman degradation sequentially remove amino acids from the N-terminus for identification. ehu.euslibretexts.org Concurrently, mass spectrometry techniques, particularly MS/MS, are used to fragment the peptide and analyze the resulting pieces to deduce the sequence. creative-proteomics.comnih.gov
For example, the primary sequence of sungsanpin, a related lasso peptide, was determined using 1D and 2D NMR spectroscopy, mass spectrometry, and UV spectroscopy. acs.org The absolute configurations of its amino acids were confirmed by derivatization followed by LC-MS analysis. acs.org In the case of the caulonodin class of lasso peptides, MS/MS fragmentation patterns were crucial in confirming their amino acid sequences. researchgate.net
The primary sequence of a known this compound, sungsanpin, is detailed in the table below.
Table 1: Primary Sequence of Sungsanpin (this compound)
| Position | Amino Acid |
|---|---|
| 1 | Glycine (Gly) |
| 2 | Phenylalanine (Phe) |
| 3 | Glycine (Gly) |
| 4 | Serine (Ser) |
| 5 | Lysine (B10760008) (Lys) |
| 6 | Proline (Pro) |
| 7 | Isoleucine (Ile) |
| 8 | Aspartic Acid (Asp) |
| 9 | Serine (Ser) |
| 10 | Phenylalanine (Phe) |
| 11 | Glycine (Gly) |
| 12 | Leucine (B10760876) (Leu) |
| 13 | Serine (Ser) |
| 14 | Tryptophan (Trp) |
| 15 | Leucine (Leu) |
Data sourced from reference acs.org
Advanced Spectroscopic Methods for Higher-Order Structure Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation under near-physiological conditions. uzh.chuq.edu.au For lasso peptides, NMR is essential for confirming the unique threaded structure. rsc.org
The process involves several steps, including sample preparation, data acquisition using 2D or 3D NMR experiments, and structure calculation. uzh.ch Key experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which is crucial for defining the 3D arrangement of atoms. uzh.chnih.gov
In the study of caulonodin V, a lasso peptide, 144 unambiguous distance constraints were derived from NOESY experiments, which were then used in structure calculations with the CYANA 2.1 program. rsc.org The resulting 15 minimum energy structures clearly depicted the lasso fold, with the C-terminal tail threaded through a seven-membered loop. rsc.orgresearchgate.net Similarly, for sungsanpin, analysis of the ROESY NMR spectrum was key to identifying the cyclic peptide ring and the looping tail, confirming its lasso peptide nature. acs.org
Table 2: NMR Structural Statistics for Caulonodin V
| Parameter | Value |
|---|---|
| Number of Distance Constraints | 144 |
| - Backbone | 48 |
| - Long-range | 22 |
| - Side-chains | 74 |
| Software Used for Calculation | CYANA 2.1 |
Data sourced from reference rsc.org
Circular Dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-handed circularly polarized light. nih.govamericanpeptidesociety.org Different secondary structural elements like α-helices, β-sheets, and random coils have distinct CD spectral signatures. americanpeptidesociety.orgcreative-proteomics.com
CD spectroscopy is particularly useful for monitoring conformational changes in peptides in response to environmental factors and for assessing their stability. americanpeptidesociety.orgfrontiersin.org While specific CD data for this compound itself is not detailed in the provided context, the technique is broadly applied in peptide research. For instance, it has been used to validate the effects of post-translational modifications on the helical conformations of huntingtin N-terminus peptides. frontiersin.org The analysis often involves comparing the experimental spectrum to reference spectra to estimate the percentage of each secondary structure type. americanpeptidesociety.org It's also important to correct for contributions from aromatic and sulfur-containing amino acid side chains to accurately analyze the secondary structure in the amide region. nih.gov
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining the atomic resolution structures of macromolecules. proteopedia.orgjeolusa.com X-ray crystallography requires the formation of high-quality crystals, and the resolution of the resulting structure is dependent on the orderliness of these crystals. proteopedia.orgjic.ac.uk Cryo-EM, on the other hand, involves flash-freezing molecules in solution and imaging them with an electron microscope, making it suitable for large or flexible complexes that are difficult to crystallize. americanpeptidesociety.orgformulationbio.com
While a crystal structure for the specific this compound "sungsanpin" is not available in the provided results, the crystal structure of a lasso peptide isopeptidase has been solved at 2.4 Å resolution. nih.gov More recently, cryo-EM has been successfully used to determine the structure of the lasso peptide RES-701-3 bound to the endothelin type B (ETB) receptor. jst.go.jpbiorxiv.org This study revealed how the peptide binds within a hydrophobic pocket of the receptor, providing crucial insights into its mechanism of action. jst.go.jp Cryo-EM has also been used to solve the structure of a designed collagenous assembly at 3.5 Å resolution, demonstrating its power in elucidating novel peptide conformations. rcsb.org
Table 3: Example Resolution in Structural Biology Techniques
| Technique | Typical Resolution Range | Remarks |
|---|---|---|
| X-ray Crystallography | 1.5 - 3.5 Å | Can achieve atomic resolution (<1.2 Å) for well-ordered crystals. mdpi.combcm.edu |
| Cryo-Electron Microscopy | 3 - 5 Å | Can achieve near-atomic resolution for stable, homogenous samples. mdpi.comox.ac.uk |
Analysis of Unique Structural Topologies (e.g., Lasso Knots, Helical Bundles)
The defining feature of this compound and its relatives is the "lasso" or "lariat knot" topology. rsc.orgnih.gov This structure consists of a macrolactam ring formed by an isopeptide bond between the N-terminal α-amino group and the side chain of an aspartate or glutamate (B1630785) residue. nih.govprinceton.edu The C-terminal portion of the peptide, the "tail," is threaded through this ring and is sterically hindered from unthreading by bulky amino acid side chains, often referred to as "plugs". researchgate.netprinceton.edu
This threaded structure confers remarkable stability to the peptide. rsc.org The lasso fold of sungsanpin, for example, is formed by an eight-amino-acid cyclic peptide and a seven-amino-acid tail that loops through it. acs.org In the case of caulonodin V, the structure determined by NMR shows the C-terminal tail threaded through the ring, creating a seven-membered loop and a two-residue tail. rsc.orgresearchgate.net The stability of this fold is maintained by steric interactions between bulky residues in the tail and the ring. rsc.org Mutational studies on caulonodins have shown that specific bulky amino acids, like phenylalanine, are crucial for maintaining the heat-stable lasso fold. rsc.org
Investigation of Post-Translational Modifications and Their Structural Impact
Lasso peptides are products of ribosomal synthesis followed by significant post-translational modifications (PTMs). researchgate.netfrontiersin.org These modifications are enzymatic processes that are essential for forming the final, biologically active structure. news-medical.netwikipedia.org The key PTMs in lasso peptide biosynthesis are the cleavage of a leader peptide and the formation of an isopeptide bond to create the macrolactam ring. frontiersin.orgnih.gov
The biosynthesis involves a precursor peptide (A-gene product) and at least two enzymes (B and C-gene products). nih.govprinceton.edu The B-protein, a protease, removes the N-terminal leader sequence from the precursor. frontiersin.orgnih.gov Subsequently, the C-protein, a cyclase, catalyzes the formation of the isopeptide bond between the N-terminal amino group of the core peptide and the side-chain carboxylate of an aspartate or glutamate residue. frontiersin.orgnih.gov
These modifications fundamentally dictate the peptide's final three-dimensional structure. researchgate.netiucr.org The formation of the isopeptide bond creates the rigid ring, and the threading of the C-terminal tail through this ring results in the stable lasso topology. nih.gov The nature of the amino acids at specific positions, often established through the ribosomal synthesis of the precursor peptide, directly impacts the efficiency of these modifications and the stability of the final structure. rsc.org For example, studies on caulonodins revealed that the biosynthetic machinery has a specific but somewhat flexible tolerance for the amino acid at the N-terminal position. rsc.orgrsc.org
Chemical Synthesis and Analog Design Strategies for Laga Peptide
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and efficient method for synthesizing Laga peptide. researchgate.netopenaccessjournals.com Developed by Bruce Merrifield, this technique involves building the peptide chain sequentially while its C-terminal end is anchored to an insoluble polymer resin. researchgate.netbiotage.com This solid support simplifies the entire process, as excess reagents and by-products from each reaction step are easily removed by washing and filtration, thus avoiding complex purification until the final peptide is cleaved from the resin. researchgate.netbiotage.com
The synthesis of this compound on a solid support is typically achieved using one of two main orthogonal protection strategies: Fmoc/tBu or Boc/Bzl. iris-biotech.decsbio.com
Fmoc/tBu Chemistry: This is the most commonly used approach due to its milder reaction conditions. iris-biotech.debeilstein-journals.org The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. csbio.comresearchgate.net Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu). iris-biotech.deresearchgate.net Each cycle of synthesis involves removing the Fmoc group with a mild base, typically a solution of piperidine, to expose a new amine for the next coupling reaction. csbio.comresearchgate.net After the entire peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net
Boc/Bzl Chemistry: In this classic strategy, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like TFA. biotage.compeptide.com Side-chain protecting groups, such as benzyl (B1604629) (Bzl) derivatives, are more stable and require a very strong acid, like hydrofluoric acid (HF), for their removal during the final cleavage step. biotage.comresearchgate.netpeptide.com While effective, the harsh conditions required for final cleavage have led to the wider adoption of the milder Fmoc/tBu strategy. iris-biotech.de
| Strategy | Nα-Protecting Group | Nα-Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent | Key Features |
| Fmoc/tBu | Fmoc | Piperidine (Base) | tBu-based (Acid-labile) | TFA (Strong Acid) | Milder conditions, most common. iris-biotech.debeilstein-journals.org |
| Boc/Bzl | Boc | TFA (Moderate Acid) | Bzl-based (HF-labile) | HF (Very Strong Acid) | Harsher conditions, useful for specific applications. researchgate.netpeptide.com |
To accelerate the synthesis of this compound, particularly for long or complex sequences, microwave-assisted peptide synthesis (MAPS) is a key innovation. creative-peptides.comomizzur.com This technology uses microwave energy to rapidly and uniformly heat the reaction mixture, dramatically shortening the time required for both coupling and deprotection steps. creative-peptides.comgoogle.com This can reduce synthesis times from days to hours. researchgate.net The increased reaction efficiency often leads to higher purity of the crude peptide and can help overcome challenges associated with peptide aggregation during synthesis. creative-peptides.comomizzur.com
For the synthesis of exceptionally long or complex this compound analogues, fragment-based approaches like Native Chemical Ligation (NCL) are invaluable. nih.govwikipedia.org NCL is a powerful technique that joins two smaller, unprotected peptide fragments to form a larger peptide. scispace.com The method requires one peptide fragment to have an N-terminal cysteine residue and the other to possess a C-terminal thioester. nih.govrsc.org When mixed in an aqueous solution at neutral pH, these two fragments chemoselectively react to form a native peptide bond at the ligation site. wikipedia.orgrsc.org This allows for the assembly of large, complex peptides from smaller, more manageable pieces that can be synthesized and purified independently via SPPS. scispace.comrsc.org
Solution-Phase Peptide Synthesis Techniques
While SPPS dominates in research settings, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a viable method, especially for the large-scale industrial production of shorter peptides. nih.govwikipedia.org In this classical approach, amino acids are coupled sequentially in a homogenous solution. creative-peptides.com A significant drawback is that the intermediate peptide product must be isolated and purified after each coupling step, making the process labor-intensive and time-consuming for longer peptides. nih.govbachem.com However, it can be more cost-effective for large-scale manufacturing and allows for detailed characterization of all intermediates. nih.govbachem.com
Rational Design of this compound Analogues
Rational design is employed to create this compound analogues with improved therapeutic properties, such as enhanced biological activity, selectivity for its target, and increased stability against degradation. nih.govfrontiersin.orgnih.gov This process involves making targeted modifications to the peptide's amino acid sequence based on a scientific understanding of its structure-activity relationship. acs.orgnih.gov
A primary strategy for enhancing the stability and potency of this compound is the substitution of its standard L-amino acids with D-amino acids or non-canonical amino acids. nih.govplos.org
D-Amino Acid Substitution: Natural peptides are composed of L-amino acids and are susceptible to rapid breakdown by proteases in the body. pnas.org Since proteases are highly specific for L-amino acids, replacing one or more of them with their D-amino acid mirror images can make the resulting peptide analogue highly resistant to proteolytic degradation. plos.orgresearchgate.net This significantly increases the peptide's half-life in vivo.
Non-Canonical Residues: The incorporation of non-canonical (unnatural) amino acids provides an opportunity to introduce novel chemical functionalities. nih.gov These unique side chains can be used to constrain the peptide's conformation into a more rigid and bioactive shape, potentially increasing its binding affinity and selectivity for its target. nih.govmdpi.com The vast array of available non-canonical residues vastly expands the chemical space for optimizing the peptide's pharmacological profile. plos.orgresearchgate.net These modifications can lead to analogues with significantly enhanced potency and stability compared to the native peptide. frontiersin.org
Cyclization, Stapling, and Branched Peptide Architectures
The development of peptide-based therapeutics often requires chemical modifications to overcome inherent limitations of linear peptides, such as poor metabolic stability and low bioavailability. researchgate.net Strategies including cyclization, stapling, and the creation of branched architectures are employed to enhance the structural integrity and biological activity of peptides like the this compound, which is characterized by its sequence of leucines, alanines, and glutamic acids arranged into an amphipathic α-helix. cas.czresearchgate.net
Cyclization: Peptide cyclization is a widely used strategy to improve the stability, receptor affinity, and proteolytic resistance of peptides by constraining their conformational flexibility. cas.czmdpi.com This process can be achieved through several methods, including head-to-tail, side-chain-to-head, side-chain-to-tail, or side-chain-to-side-chain linkages. nih.gov One of the most common approaches is the formation of a lactam bridge, an amide bond formed between the side chains of amino acids such as aspartic acid or glutamic acid and lysine (B10760008). mdpi.com For a peptide like LAGA, which contains glutamic acid, this residue could serve as a natural anchor point for cyclization. researchgate.net The process often requires a condensing agent to activate the carboxylic group for reaction with an amine group on another side chain. mdpi.com
Peptide Stapling: Peptide stapling is a specialized form of side-chain-to-side-chain cyclization designed to stabilize α-helical secondary structures, a key feature of the this compound. researchgate.netmdpi.com By introducing a synthetic brace, or "staple," the peptide is locked into its bioactive helical conformation. qyaobio.com This reduces the entropic penalty upon binding to a target and significantly improves properties such as target affinity, cell penetration, and resistance to enzymatic degradation. mdpi.comqyaobio.com
A prevalent method for peptide stapling is all-hydrocarbon stapling, which typically involves synthesizing the peptide with two non-natural, olefin-bearing amino acids at specific positions (e.g., i, i+4 or i, i+7) and then cross-linking them using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. mdpi.comnih.gov The resulting hydrocarbon staple enhances the peptide's stability and hydrophobicity. qyaobio.com Other stapling chemistries have also been developed to offer different linker properties.
Below is a table summarizing various peptide stapling techniques and their key features.
| Stapling Technique | Linkage Type | Key Reagents/Reactions | Characteristics of Staple |
| All-Hydrocarbon Stapling | Alkene | Ring-Closing Metathesis (RCM) with Grubbs' catalyst | Stabilizes α-helix; increases proteolytic resistance and cell permeability. mdpi.comqyaobio.com |
| Lactam Stapling | Amide Bond | Condensation reaction between acidic (Asp/Glu) and basic (Lys) side chains | Utilizes naturally occurring amino acid functionalities. mdpi.com |
| Triazole Stapling | Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" | Forms a rigid, stable linkage; allows for divergent synthesis from a single precursor peptide. |
Branched Peptide Architectures: Branched peptide architectures, such as multiple antigenic peptides (MAPs) or dendrimers, provide a scaffold for presenting multiple copies of a peptide sequence. google.com This multivalency can significantly enhance the immunogenicity of peptide antigens or the avidity of receptor binding. Research associated with Dr. Richard Laga has explored the use of advanced macromolecular systems, including star copolymers and self-assembling nanoparticles with branched hydrophobic blocks, for the delivery of peptide antigens. google.comacs.orgbiocev.eu In such a design, a peptide like LAGA could be conjugated to a central core, such as a lysine dendrimer or a polymer, creating a structure with a high density of the peptide. acs.org This architecture enhances the accessibility of the peptide epitopes for interaction with their biological targets. google.com
Structure-Guided Modifications for Enhanced Molecular Properties
Structure-guided design is a rational approach to peptide optimization that leverages the three-dimensional structural information of a peptide or its target to design modifications that enhance its properties. nih.govuzh.ch For the this compound, its defined α-helical structure and the specific alignment of its hydrophobic (leucine) and acidic (glutamic acid) residues are critical to its function and serve as the basis for rational design. researchgate.net The goal of such modifications is to refine the peptide's molecular properties, including target affinity, specificity, and stability.
This process often involves creating a library of peptide analogs with systematic changes to the primary sequence and then evaluating their activity. nih.gov For example, in a study aimed at developing inhibitors for the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), researchers used a known peptide binder as a scaffold to create a library of shorter peptides with targeted substitutions. The inhibitory activity of these analogs was then quantified, allowing for the identification of key residues and interactions driving potency. nih.gov
The findings from the structure-guided design of LpxA inhibitors are summarized in the table below, demonstrating how systematic modifications influence inhibitory concentration (IC50).
| Peptide Analog | Sequence | Modifications from Parent Scaffold | IC50 (µM) |
| Parent Peptide | (Full 15-mer) | - | 0.05 |
| Analog 1 | Truncated 13-mer | C-terminal truncation | 0.07 |
| Analog 2 | Truncated 10-mer | Further C-terminal truncation | 0.15 |
| Analog 3 | Alanine Scan at Pos. X | Substitution with Alanine | >100 |
| Analog 4 | Optimized 10-mer | Substitution based on structural insights | 0.06 |
| (Data is representative of findings where systematic truncation and substitution are used to optimize peptide inhibitors based on a known scaffold, as described in structure-guided design research. nih.gov) |
This iterative process of design, synthesis, and testing, informed by structural data, allows for the fine-tuning of a peptide's properties. nih.govuzh.ch Computational methods, such as protein-protein interface design, can further complement this approach by modeling the effects of modifications and optimizing interactions with the target protein, ultimately leading to the development of peptides with enhanced molecular and therapeutic properties. uzh.ch
Molecular and Cellular Mechanisms of Laga Peptide Action
Identification and Characterization of Specific Molecular Targets
The primary molecular target for the Laga peptide, as demonstrated in numerous biophysical studies, is the lipid bilayer of cellular membranes. nih.govnih.gov Unlike many biologically active peptides that recognize and bind to specific protein receptors, the this compound's interaction with cells is non-receptor-mediated and is governed by its physicochemical properties in relation to the membrane environment. nih.govmdpi.com
Research has consistently used Laga as a negative control for GALA, a peptide designed to mimic viral fusion proteins by targeting and disrupting membranes in a pH-dependent manner. nih.gov The key difference lies in their secondary structure; at an acidic pH (e.g., 5.0), GALA transitions into an amphipathic α-helix, which facilitates its insertion into and disruption of lipid bilayers. nih.gov Laga undergoes a similar coil-to-helix transition in response to a drop in pH, but because its hydrophobic and hydrophilic residues are not segregated on opposite faces of the helix, it does not form an amphipathic structure. nih.govmdpi.comkinampark.com This structural distinction dictates its limited ability to interact productively with and disrupt the membrane, confirming that amphipathicity is the key determinant for the targeting and activity of its counterpart, GALA. nih.gov
Current scientific literature does not indicate that the this compound binds to specific cellular receptors such as G-protein-coupled receptors (GPCRs) or integrins. Its interaction is characterized as a weak association with the membrane surface rather than a high-affinity binding event typical of receptor-ligand interactions. nih.gov
Studies measuring the association of these peptides with large unilamellar phosphatidylcholine vesicles have shown that Laga partitions into membranes to a significantly lesser extent than GALA. nih.gov For GALA, a strong, pH-dependent association with vesicles is observed at pH 5.0, with an apparent association constant (Kₐ) of approximately 10⁶ M⁻¹. nih.gov While a specific Kₐ for Laga is not reported, its weaker interaction is attributed directly to its lack of an amphipathic helical structure. nih.gov The interaction is not strong enough to induce the significant functional consequences seen with GALA, such as membrane fusion or extensive leakage. nih.govkinampark.com
| Property | This compound | GALA Peptide | Reference |
|---|---|---|---|
| Amino Acid Composition | Identical | Identical | nih.gov |
| Secondary Structure | α-helix (non-amphipathic) | α-helix (amphipathic) | nih.govmdpi.com |
| Primary Molecular Target | Lipid Bilayer | Lipid Bilayer | nih.govnih.gov |
| Membrane Association | Weak partitioning | Strong association (Kₐ ≈ 10⁶ M⁻¹) | nih.gov |
The membrane interaction mechanism of the this compound is characterized by mild perturbation rather than significant disruption. It is explicitly reported to be incapable of inducing the leakage of vesicle contents or causing membrane fusion, which are hallmark activities of the GALA peptide. nih.govkinampark.com
The critical difference in activity is due to Laga's inability to form stable, disruptive structures within the membrane. GALA is known to aggregate within the bilayer to form a transmembrane pore composed of approximately 8 to 12 monomers, leading to the release of vesicle contents. nih.govnih.gov In contrast, Laga does not form such pores. mdpi.comnih.gov
However, one study has identified a subtle mechanism of action for Laga. It was found to catalyze phospholipid flip-flop—the translocation of phospholipids (B1166683) from one leaflet of the bilayer to the other—via a mechanism of general membrane perturbation. nih.gov This activity is distinct from the pore-mediated flip-flop induced by GALA and melittin. nih.gov This suggests that while Laga does not form discrete channels, its insertion into the membrane is sufficient to locally disturb the lipid packing and facilitate the movement of lipid molecules between leaflets. nih.gov No agglutination (vesicle clustering) activity has been reported for Laga.
| Mechanism | This compound | GALA Peptide | Reference |
|---|---|---|---|
| Pore Formation | No | Yes (8-12 monomers) | nih.govnih.gov |
| Vesicle Content Leakage | No | Yes | nih.govkinampark.com |
| Membrane Fusion | No | Yes (with specific lipids) | nih.govnih.gov |
| Phospholipid Flip-Flop | Yes (via perturbation) | Yes (via pore formation) | nih.gov |
Modulation of Intracellular Signaling Pathways
There is no information available in the current scientific literature to suggest that the this compound modulates intracellular signaling pathways. Research on this peptide has been confined to its biophysical interactions with model lipid membranes, where it serves as a comparative control for the membrane-disruptive activity of GALA. nih.govmdpi.comnih.gov Studies have not progressed to investigate downstream cellular effects or engagement with signaling cascades.
Interference with Protein–Protein Interaction Networks
There is no evidence in the published literature to indicate that the this compound interferes with or participates in protein-protein interaction networks. Its mechanism of action is centered on its limited interaction with lipid bilayers. nih.govnih.gov
Preclinical Investigations of Laga Peptide Biological Activity and Mechanistic Insights
Antimicrobial Efficacy and Mechanisms in In Vitro and Ex Vivo Models
The antimicrobial activity of many peptides is contingent on their ability to interact with and disrupt microbial cell membranes. This interaction is often facilitated by an amphipathic structure, which allows the peptide to insert into the lipid bilayer.
Direct preclinical studies detailing the bactericidal or bacteriostatic efficacy of the Laga peptide are limited. However, based on its known physicochemical properties, its antimicrobial potential can be inferred. The this compound is designed to be non-amphipathic. researchgate.net This characteristic is crucial, as the primary mechanism for many antimicrobial peptides involves the electrostatic attraction to negatively charged bacterial membranes followed by the insertion of an amphipathic domain into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death.
In contrast to amphipathic peptides, the this compound does not effectively partition into membranes. researchgate.net While it has been observed to facilitate phospholipid flip-flop in synthetic vesicles, its mechanism differs from the standard pore formation model and is less efficient than that of its amphipathic counterpart, GALA. nd.edu This suggests that the this compound is unlikely to possess significant direct bactericidal or bacteriostatic activity, as it lacks the key structural feature required for potent membrane disruption.
Table 1: Comparative Properties of Laga and GALA Peptides
| Feature | This compound | GALA Peptide | Reference |
|---|---|---|---|
| Amino Acid Composition | Identical | Identical | researchgate.netnd.edu |
| Amphipathicity | Non-amphipathic | Amphipathic α-helix | researchgate.net |
| Membrane Partitioning | Ineffective | Effective | researchgate.net |
| Vesicle Leakage Induction | Ineffective | Effective | researchgate.net |
| Membrane Fusion | Ineffective | Effective | researchgate.net |
Similar to its antibacterial potential, there is a scarcity of direct preclinical data on the antifungal and antiviral properties of the this compound. The mechanisms of many antifungal and antiviral peptides also rely on their ability to interact with and disrupt the membranes of fungi and enveloped viruses. Given that the this compound's non-amphipathic nature hinders its ability to effectively perturb lipid bilayers, it is hypothesized that it would exhibit minimal, if any, direct antifungal or antiviral activity at the cellular level. researchgate.net It serves as a valuable negative control in studies to confirm that the amphipathic structure of other peptides is essential for their antifungal or antiviral effects.
Immunomodulatory Properties in Non-Human Cellular and Organismal Models
The immunomodulatory effects of peptides can be direct, through interaction with immune cells, or indirect, by acting as adjuvants.
There is currently no direct evidence from preclinical studies to suggest that the this compound possesses significant immunomodulatory properties. The ability of peptides to modulate immune cell function, such as inducing cytokine release or promoting cell differentiation, often involves interactions with cell surface receptors or membranes. The lack of a defined secondary structure and amphipathicity in the this compound would likely limit such interactions, making it a poor candidate for a direct immunomodulator. Patent filings have listed a chemical compound referred to as "this compound" in the context of immunomodulatory agents, but without providing specific data on its activity. google.comgoogle.com
In the field of vaccine development, some peptides can act as adjuvants, enhancing the immune response to a co-administered antigen. This often involves the formation of depots, interaction with antigen-presenting cells, or stimulation of inflammatory responses. While there are preclinical studies on synthetic peptide vaccines, there is no specific mention of the this compound being investigated as a vaccine adjuvant. nih.gov Its poor membrane-partitioning properties would likely make it an ineffective adjuvant, as it would not efficiently interact with or be taken up by antigen-presenting cells.
Anti-Cancer Mechanisms in In Vitro Cell Lines and Non-Human Tumor Models
The anti-cancer activity of many peptides is attributed to their ability to selectively disrupt the membranes of cancer cells, which often have different lipid compositions and membrane potentials compared to normal cells.
Preclinical investigations into the direct anti-cancer mechanisms of the this compound are not available in the current scientific literature. However, its role as a non-amphipathic control peptide in studies with peptides like GALA provides insight. researchgate.net The anti-cancer efficacy of many oncolytic peptides is dependent on the formation of an amphipathic α-helix, which facilitates the permeabilization of the cancer cell membrane, leading to lysis. Since the this compound is designed to be non-amphipathic and does not effectively induce membrane leakage, it is not expected to exhibit significant anti-cancer activity. researchgate.net Its utility in this context remains as a tool to demonstrate the necessity of amphipathicity for the anti-cancer effects of other synthetic peptides.
Table 2: List of Compounds Mentioned
| Compound Name | Type |
|---|---|
| This compound | Synthetic Peptide |
| GALA peptide | Synthetic Peptide |
| Trinitrobenzenesulfonate (TNBS) | Chemical Reagent |
| Formyl-methionyl sulfone methyl phosphate (B84403) (FMMP) | Chemical Reagent |
| Isethionyl acetimidate (IAI) | Chemical Reagent |
| Mastoparan X | Antimicrobial Peptide |
Induction of Programmed Cell Death Pathways
Programmed cell death, primarily through apoptosis, is a critical mechanism for eliminating cancerous cells. ecancer.org Peptides have been designed to target and activate these pathways specifically within tumor cells. rsc.orgrsc.org
Pro-apoptotic peptides often function by mimicking natural ligands of death receptors or by targeting key regulators of the intrinsic apoptotic pathway, such as the Bcl-2 family of proteins. rsc.org For instance, some peptides are designed to mimic the BH3 domain, which can bind to and inhibit anti-apoptotic Bcl-2 proteins, thereby promoting the release of pro-apoptotic factors from the mitochondria. qyaobio.com Another strategy involves peptides that mimic ligands like the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which, upon binding to its receptor, initiates a signaling cascade leading to apoptosis. rsc.org
The efficacy of these peptides can be enhanced through various modifications. For example, conjugating a pro-apoptotic peptide to a targeting moiety that recognizes a receptor overexpressed on cancer cells can increase its localized concentration and specific activity. rsc.org The transformation of self-assembled peptide nanoparticles into nanofibers in the presence of tumor-specific enzymes like cathepsin B has also been shown to enhance the pro-apoptotic activity by promoting the dimerization of functional domains of proteins like BAK on the mitochondrial membrane. qyaobio.com
The table below summarizes findings for different pro-apoptotic peptides.
| Peptide/Peptide Class | Mechanism of Action | Key Findings |
| BH3 Mimetic Peptides | Inhibit anti-apoptotic Bcl-2 family proteins. rsc.org | Promotes the release of cytochrome c from mitochondria, leading to caspase activation and apoptosis. qyaobio.com |
| TRAIL-Mimicking Peptides | Bind to and activate TRAIL receptors (e.g., TR2). rsc.org | Effective in inducing apoptosis, particularly when in a multimeric form to mimic the natural trimeric structure of TRAIL. rsc.org |
| Antimicrobial Peptides (e.g., B1) | Destabilize the mitochondrial membrane. rsc.org | Selectively bind to tumor cells via electrostatic interactions and induce apoptosis. rsc.org |
| KLAK Peptides | Disrupt mitochondrial membranes. | Often conjugated with targeting domains to specifically deliver them to cancer cells and induce apoptosis. rsc.org |
Inhibition of Angiogenesis and Metastatic Processes
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. rsc.orgnih.gov Peptides that inhibit angiogenesis can effectively starve tumors and prevent their spread. nih.gov Similarly, peptides can directly inhibit metastatic processes by interfering with cell adhesion and migration. nih.gov
A primary target for anti-angiogenic peptides is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). mdpi.comfrontiersin.org Peptides have been developed to bind to VEGF, preventing it from interacting with its receptor, or to directly block the receptor itself. mdpi.comnih.gov For example, a peptide derived from VEGFR-1 was found to inhibit cell migration induced by VEGFR-1 specific ligands and interfere with receptor homodimerization, thereby hampering angiogenesis in vitro and in vivo. nih.gov The efficacy of such peptides can be significantly enhanced by multivalent presentation, for instance, by decorating the surface of micelles with the anti-angiogenic peptide, which can lead to a thousand-fold increase in inhibitory activity compared to the free peptide. mdpi.com
Integrins, a family of cell adhesion molecules, are also key targets for inhibiting both angiogenesis and metastasis. rsc.orgnih.gov Metastatic cells often overexpress certain integrins, such as αvβ3. nih.gov Peptides containing the Arg-Gly-Asp (RGD) sequence can bind to these integrins, blocking their interaction with the extracellular matrix and thereby inhibiting cancer cell motility and migration. rsc.orgnih.gov
The table below details findings for peptides that inhibit angiogenesis and metastasis.
| Peptide/Peptide Class | Target | Mechanism of Action | Key Findings |
| VEGF-Inhibitory Peptides | Vascular Endothelial Growth Factor A (VEGFA). mdpi.com | Disrupt the interaction of VEGFA with its receptor. mdpi.com | Can block VEGFA-VEGFR binding in the nanomolar range and inhibit the sprouting of capillary-like structures. mdpi.com |
| VEGFR-1 Derived Peptide (B3) | Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1). nih.gov | Interferes with VEGFR-1 homodimerization. nih.gov | Markedly hampered angiogenesis in vitro and in vivo. nih.gov |
| RGD Peptides | Integrins (e.g., αvβ3). rsc.orgnih.gov | Block the binding of integrins to extracellular matrix ligands. nih.gov | Compromises motility of cancer cells, inhibiting migration and blocking metastasis. nih.gov |
| Growth Inhibitory Peptide (GIP) | Not fully elucidated, may involve GPCR-30. researchgate.net | Inhibits tumor cell adhesion to the extracellular matrix and blocks platelet aggregation. researchgate.net | Suppresses the spread of tumor infiltrates and metastases in human and mouse mammary cancers. researchgate.net |
Targeting Cellular Resistance Mechanisms
A significant challenge in cancer therapy is the development of resistance to treatment. mdpi.com Peptides offer novel strategies to overcome these resistance mechanisms. mdpi.com While specific information on "this compound" is unavailable, the broader class of antimicrobial peptides (AMPs) provides insights into how peptides can combat resistance. mdpi.comnih.gov
Bacteria and cancer cells can develop resistance through mechanisms such as drug efflux pumps, modification of the drug target, or the formation of protective biofilms. mdpi.com Cationic AMPs can often overcome these by directly targeting the cell membrane, a component less prone to mutational changes. nih.govnih.gov Their amphipathic nature allows them to interact with and disrupt the negatively charged membranes of cancer cells and bacteria, leading to cell lysis. nih.govfrontiersin.org
Furthermore, some peptides can inhibit specific resistance-conferring proteins. For instance, in the context of antibiotic resistance, peptides can be designed to inhibit enzymes that inactivate conventional antibiotics. mdpi.com In cancer, peptides could potentially be developed to inhibit the efflux pumps that expel chemotherapeutic drugs from the cell.
The table below outlines peptide-based approaches to overcoming cellular resistance.
| Resistance Mechanism | Peptide-Based Strategy | Example/Principle |
| Drug Efflux Pumps | Inhibition of pump activity. | Peptides could be designed to block the channel of efflux pumps, preventing the removal of cytotoxic agents. mdpi.com |
| Target Modification | Targeting fundamental cellular structures. | Cationic peptides target the overall negative charge and lipid composition of the cell membrane, which is less likely to be modified than a specific protein target. nih.govnih.govfrontiersin.org |
| Enzymatic Drug Inactivation | Inhibition of inactivating enzymes. | Peptides can act as competitive or non-competitive inhibitors of enzymes that degrade therapeutic agents. mdpi.com |
| Protective Biofilms | Disruption of the biofilm matrix. | Some peptides can degrade the extracellular polymeric matrix of biofilms, exposing the cells within to therapeutic agents. mdpi.com |
Other Emerging Biological Activities and Their Fundamental Mechanisms
Beyond their direct anti-cancer effects, peptides are being explored for a range of other biological activities that could be harnessed for therapeutic benefit. These include immunomodulation and the regulation of cellular processes beyond apoptosis. biocev.eufrontiersin.org
One emerging area is the use of peptides as immunomodulators. frontiersin.org For example, peptides can act as vaccine adjuvants, enhancing the immune response to a co-administered antigen. biocev.eu This can be achieved by conjugating a peptide antigen to a polymer carrier that also contains adjuvant molecules, leading to more effective interaction with immune cells. biocev.eu Peptides that block the interaction between PD-1 and PD-L1 are a cornerstone of modern cancer immunotherapy, as they release the "brakes" on the immune system and allow T-cells to attack tumor cells. frontiersin.orgfrontiersin.org
Peptides are also being investigated for their role in tissue regeneration. rice.edu For instance, self-assembling multidomain peptides can form hydrogel scaffolds that mimic the aligned structure of natural tissues like muscle and nerves, providing a framework to guide cell growth for regenerative medicine applications. rice.edu
The table below highlights some emerging biological activities of peptides.
| Biological Activity | Fundamental Mechanism | Example/Application |
| Immunomodulation | Acting as vaccine adjuvants or checkpoint inhibitors. biocev.eufrontiersin.org | Peptides conjugated to polymer carriers can stimulate the immune system; peptides can block the PD-1/PD-L1 pathway to enhance anti-tumor immunity. biocev.eufrontiersin.org |
| Tissue Regeneration | Forming self-assembling nanofiber hydrogels. rice.edu | Aligned peptide nanofibers can guide the directional growth of cells to create functional biological tissues. rice.edu |
| Antimicrobial Activity | Disruption of microbial cell membranes and intracellular mechanisms. frontiersin.org | NK-lysin derived peptides show activity against various pathogens and can modulate the host immune response. frontiersin.org |
| Regulation of Cell Proliferation | Interacting with growth factor receptors or signaling pathways. nih.gov | Glucagon-like peptides (GLP-1, GLP-2) can stimulate cell proliferation and have anti-apoptotic effects in specific tissues. nih.gov |
Advanced Analytical Methodologies for Laga Peptide Characterization
Quantitative and Qualitative Chromatographic Techniques.drawellanalytical.com
Chromatography is a fundamental technique for the separation and analysis of complex mixtures. researchgate.netumlub.pl In the context of peptide analysis, liquid chromatography, particularly high-performance liquid chromatography (HPLC), is indispensable for both identifying and quantifying the target peptide and its impurities. researchgate.net
High-Resolution Reversed-Phase Liquid Chromatography (RP-HPLC).formulationbio.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the analysis and purification of peptides based on their hydrophobicity. renyi.huspringernature.com The separation occurs due to the differential binding of peptide molecules to a nonpolar stationary phase and their elution by a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. formulationbio.comrenyi.hu RP-HPLC offers excellent resolution, allowing for the separation of closely related peptides, such as those with minor structural modifications. renyi.huspringernature.com This technique is widely used for determining the purity of synthetic peptides and for analyzing peptide fragments generated during peptide mapping. harvardapparatus.comgyrosproteintechnologies.com The high reproducibility and the compatibility of its eluents with mass spectrometry make it a cornerstone of peptide analysis. formulationbio.com
| Parameter | Typical Value/Condition for Peptide Analysis |
| Stationary Phase | C8 or C18 silica-based columns |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV absorbance at 214 nm and 280 nm |
| Column Temperature | 25 - 60 °C |
This table represents typical parameters for RP-HPLC analysis of peptides. Specific conditions for Laga peptide would require method development and optimization.
Size Exclusion Chromatography (SEC) for Oligomerization State.solveresearch.com
Size exclusion chromatography (SEC) is a technique that separates molecules based on their hydrodynamic size in solution. solveresearch.com It is a critical method for assessing the oligomerization and aggregation state of peptides and proteins. solveresearch.comwyatt.com The separation is achieved as molecules pass through a column packed with porous beads; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. solveresearch.com When coupled with detectors like multi-angle light scattering (MALS), SEC can provide an accurate determination of the molar mass of the eluting species, enabling the differentiation and quantification of monomers, dimers, and higher-order oligomers. wyatt.comnih.govresearchgate.net This is particularly important for therapeutic peptides, where aggregation can impact efficacy and safety. wyatt.com
| Elution Profile | Interpretation | Molar Mass (Hypothetical) |
| Major Peak (Later Elution) | Monomer | X kDa |
| Minor Peak (Earlier Elution) | Dimer | 2X kDa |
| Void Volume Peak | High Molecular Weight Aggregates | >100 kDa |
This table provides a hypothetical example of how SEC data can be interpreted to determine the oligomerization state of a peptide like this compound.
Mass Spectrometry (MS) for Definitive Structural Characterization.nih.govspringernature.comnih.gov
Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate information on molecular weight and structure. ub.edu For peptides, MS is used to confirm the primary sequence, identify post-translational modifications, and assess purity. nih.govnih.gov
LC/MS/MS for Sequence and Modification Analysis (Peptide Mapping).labtoo.comeurofins.com
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful technique for the detailed structural characterization of peptides. labtoo.comeurofins.com Peptide mapping, a common application of LC/MS/MS, is used to verify the primary amino acid sequence of a protein or peptide. elementlabsolutions.comrapidnovor.com The process involves the enzymatic digestion of the peptide into smaller fragments, typically using an enzyme like trypsin. elementlabsolutions.com These fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry. eurofins.com In the mass spectrometer, peptide fragments are selected, fragmented further, and the resulting product ion spectra are used to determine the amino acid sequence of each fragment. nih.govresearchgate.net By piecing together the sequences of these smaller fragments, the full sequence of the original peptide can be confirmed. elementlabsolutions.com This method is also highly effective for identifying and locating post-translational or chemical modifications. elementlabsolutions.com Studies have utilized peptide mapping to investigate peptides such as LAGA. cnjournals.comresearchgate.netacs.org
| Digest Fragment (Hypothetical) | Measured Mass (m/z) | Sequence Determined by MS/MS |
| T1 | 543.28 | Val-Gly-Ala-His-Ala |
| T2 | 876.45 | Gly-Gly-Tyr-Leu-Ala-Pro-Ile |
| T3 | 621.33 | Arg-Asn-Lys-Trp-Glu |
This table illustrates a hypothetical peptide mapping result for a fragment of a larger peptide, demonstrating how LC/MS/MS can be used to determine the sequence of digested fragments.
Accurate Mass Determination and Purity Assessment.solveresearch.com
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC/HRMS), is the key technique for the accurate determination of a peptide's molecular weight and for assessing its purity. nih.govlcms.cz By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the peptide, which serves as a primary identity test. lcms.cz This technique is sensitive enough to detect small mass changes resulting from sequence errors or modifications. lcms.cz Furthermore, LC/HRMS is used to identify and quantify structurally related impurities in peptide preparations, which is critical for the quality control of therapeutic peptides. nih.gov The purity of a peptide is often determined by combining the results from RP-HPLC, which measures the percentage of the main peak, and mass spectrometry, which confirms the identity of the main peak and characterizes any impurities. gyrosproteintechnologies.commtoz-biolabs.com
| Parameter | Result | Interpretation |
| Theoretical Mass | 2500.1234 Da | Calculated based on the expected amino acid sequence of this compound. |
| Measured Mass (HRMS) | 2500.1230 Da | The measured mass is in close agreement with the theoretical mass, confirming the peptide's identity. |
| Mass Difference | -0.0004 Da | Within the acceptable mass accuracy range of the instrument (e.g., < 5 ppm). |
| Purity (by HPLC-UV) | 98.5% | The main peak corresponding to the target peptide constitutes 98.5% of the total peak area. |
| Impurity Profile (by LC/MS) | 1.5% (identified as deletion and insertion sequences) | Characterization of impurities confirms they are process-related byproducts. |
This table presents a sample data set for the accurate mass determination and purity assessment of a peptide like this compound.
Amino Acid Analysis for Compositional Validation.usp.orgresearchgate.net
Amino acid analysis (AAA) is a biochemical technique used to determine the amino acid composition of a peptide or protein. usp.org The method involves hydrolyzing the peptide into its constituent amino acids, typically using strong acid. nih.gov The released amino acids are then separated, identified, and quantified, usually by chromatographic methods followed by detection. usp.orgnih.gov The experimental amino acid composition is then compared to the theoretical composition based on the peptide's sequence. researchgate.net This analysis serves as a fundamental verification of the peptide's identity and can also be used for the absolute quantification of the peptide. nih.govthermofisher.com
| Amino Acid | Theoretical Molar Ratio (for a hypothetical this compound) | Experimental Molar Ratio |
| Alanine (Ala) | 3 | 2.98 |
| Glycine (Gly) | 2 | 2.05 |
| Leucine (B10760876) (Leu) | 1 | 1.01 |
| Proline (Pro) | 1 | 0.97 |
| Histidine (His) | 1 | 1.03 |
| Arginine (Arg) | 1 | 0.99 |
| Aspartic Acid (Asp) | 1 | 1.00 |
| Valine (Val) | 1 | 0.96 |
This table shows a hypothetical comparison between the theoretical and experimentally determined amino acid composition of this compound, validating its constituent amino acids.
Biophysical Techniques for Ligand Binding and Conformational Stability
The characterization of the this compound, a component of the larger synthetic model peptide GWALP23, relies on a suite of advanced biophysical techniques to elucidate its interactions with lipid bilayers and its conformational stability. These methods provide critical insights into the peptide's structure, orientation, and thermodynamic properties upon insertion into a membrane environment, which acts as its primary ligand.
A variety of biophysical methods are instrumental in studying peptide-ligand interactions. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed to characterize the binding affinity, kinetics, and conformational changes of peptides. nih.govmdpi.com
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful method for directly measuring the heat changes that occur during biomolecular interactions. bitesizebio.com This technique allows for the determination of key thermodynamic parameters, including the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS), which together provide a comprehensive thermodynamic profile of the binding event. bitesizebio.comnih.gov In the context of peptides that interact with lipid vesicles, ITC can measure the heat released or absorbed as the peptide partitions into the lipid bilayer. cam.ac.uk
For helical peptides, ITC has been used to measure the enthalpy of helix formation. stanford.edu While specific ITC data for the Laga-containing peptide GWALP23 is not detailed in the provided results, the technique is broadly applicable. For instance, studies on other peptides demonstrate that ITC can quantify the thermodynamics of peptide-membrane interactions, which would be crucial for understanding the energetic driving forces behind the this compound's insertion into a lipid environment. nih.govcam.ac.uk
Table 1: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry
| Parameter | Description | Significance for this compound |
| Dissociation Constant (Kd) | A measure of the binding affinity between the peptide and its ligand (the lipid bilayer). | Indicates the concentration of lipid required to achieve 50% binding of the peptide. |
| Enthalpy Change (ΔH) | The heat absorbed or released during the binding event. | Reveals the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) driving the binding process. |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in the conformational freedom of the peptide and the surrounding lipid and water molecules. |
| Stoichiometry (n) | The ratio of peptide molecules to lipid molecules in the bound state. | Provides information on how the peptide oligomerizes or arranges itself within the membrane. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. creative-peptides.comproteogenix.science In a typical SPR experiment, a ligand (e.g., a lipid monolayer) is immobilized on a sensor chip, and the analyte (the peptide) is flowed over the surface. proteogenix.science Binding is detected as a change in the refractive index at the sensor surface. creative-peptides.com SPR provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the dissociation constant (Kd) can be calculated. nicoyalife.com
While direct SPR studies on the Laga-containing peptide GWALP23 are not specified in the search results, this technique is widely used for characterizing peptide-lipid interactions. researchgate.netresearchgate.net For example, it can be used to study how changes in the lipid composition of a bilayer affect the binding kinetics of the peptide, offering insights into the specificity of its interactions.
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance
| Parameter | Description | Significance for this compound |
| Association Rate (kon) | The rate at which the peptide binds to the lipid surface. | Reflects the efficiency of the initial encounter and binding of the peptide to the membrane. |
| Dissociation Rate (koff) | The rate at which the peptide dissociates from the lipid surface. | Indicates the stability of the peptide-membrane complex. |
| Dissociation Constant (Kd) | The ratio of koff to kon, representing the affinity of the interaction. | A lower Kd value signifies a higher binding affinity between the peptide and the lipid bilayer. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. nih.govcreative-proteomics.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. subr.edu The resulting CD spectrum provides a signature of the peptide's secondary structure, with characteristic spectra for α-helices, β-sheets, and random coils. creative-proteomics.com
For the this compound as part of GWALP23, CD spectroscopy would be used to confirm its α-helical conformation when in a membrane-mimetic environment, such as in the presence of lipid vesicles or organic solvents like trifluoroethanol. nih.gov Thermal or chemical denaturation studies monitored by CD can also provide information on the conformational stability of the peptide. nih.govresearchgate.net For instance, the melting temperature (Tm), at which 50% of the peptide is unfolded, can be determined from a thermal scan.
Table 3: Structural Information from Circular Dichroism Spectroscopy
| Spectral Feature | Secondary Structure | Significance for this compound |
| Negative bands at ~222 nm and ~208 nm | α-helix | Confirmation of the helical structure of the peptide when bound to a lipid membrane. |
| Negative band at ~218 nm | β-sheet | Would indicate a non-helical conformation, possibly due to aggregation. |
| Strong negative band near 195 nm | Random Coil | Indicates an unfolded or unstructured state of the peptide in the absence of a membrane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins at atomic resolution. uzh.ch For membrane-associated peptides like GWALP23, solid-state NMR is particularly valuable as it allows for the study of the peptide in a lipid bilayer environment. nih.gov
Solid-state NMR studies on GWALP23 have provided detailed information about its orientation and dynamics within the membrane. By specifically labeling residues with isotopes such as 2H and 15N, researchers can determine the tilt angle of the peptide helix with respect to the bilayer normal. nih.govresearchgate.net For example, studies on a variant of GWALP23 containing a proline residue revealed that the peptide segments N-terminal and C-terminal to the proline are tilted by approximately 34° and 29°, respectively, within a DMPC lipid bilayer. nih.gov Such studies are critical for understanding how the Laga-containing C-terminal region of the peptide is positioned within the membrane. nih.govacs.org
Table 4: Detailed Structural Insights from NMR Spectroscopy
| NMR Parameter | Information Provided | Relevance to this compound (within GWALP23) |
| Chemical Shifts | Local chemical environment of each atom. | Provides initial data for resonance assignment and structural analysis. mdpi.com |
| Nuclear Overhauser Effects (NOEs) | Through-space proximities between atoms (<5 Å). | Defines the three-dimensional fold of the peptide. uzh.ch |
| 2H and 15N Solid-State NMR | Orientation of specific peptide bonds relative to the magnetic field. | Determines the tilt and rotation of the peptide helix within the lipid bilayer. nih.gov |
Biotechnological and Research Applications of Laga Peptide
Development of Advanced Peptide-Based Delivery Systems
Peptide-based drug delivery systems are a significant area of research, designed to transport therapeutic agents like drugs and genes to specific cells or tissues. nih.gov A key challenge in this field is overcoming cellular barriers, such as the endosomal membrane, to deliver cargo into the cytoplasm where it can be effective. To address this, researchers have developed pH-sensitive fusogenic peptides, such as GALA, which can disrupt endosomal membranes and release their payload. ekb.eg
GALA is engineered with a repeating sequence of glutamic acid-alanine-leucine-alanine (EALA). ekb.eganaspec.com At a neutral pH of 7.5, the peptide is in a disordered random coil state. researchgate.netontosight.ai However, in the acidic environment of an endosome (around pH 5.0), the glutamic acid residues become protonated, inducing a conformational shift into an amphipathic α-helix. ekb.egontosight.ai This structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into and destabilize lipid bilayers, facilitating the escape of co-delivered therapeutic molecules. ontosight.ai
The Laga peptide has the exact same amino acid composition as GALA but with a different sequence where the glutamic acid and leucine (B10760876) residues are repositioned. researchgate.net This seemingly minor change has a profound functional consequence: Laga is unable to form an amphipathic α-helix at acidic pH. researchgate.net As a result, it cannot effectively partition into membranes, induce the leakage of vesicular contents, or trigger membrane fusion. ekb.eg
This specific lack of function makes the this compound an ideal negative control in experiments. By comparing the delivery efficiency of a system containing GALA with an identical system containing Laga, researchers can confirm that the observed endosomal escape and subsequent therapeutic effect are directly attributable to the pH-dependent, membrane-disrupting properties of GALA's amphipathic helical structure. This controlled comparison is fundamental to the rational design and validation of new peptide-based delivery vectors. ekb.egresearchgate.net
Table 1: Comparative Properties of GALA and Laga Peptides
| Feature | GALA Peptide | This compound | Reference(s) |
| Amino Acid Composition | Identical | Identical | researchgate.net |
| Amino Acid Sequence | WEAALAEALAEALAEHLAEALAEALEALAA | Altered sequence of Glu and Leu | ekb.egresearchgate.net |
| Conformation at pH 7.5 | Random Coil | Random Coil | researchgate.net |
| Conformation at pH 5.0 | Amphipathic α-helix | Does not form an amphipathic α-helix | researchgate.netontosight.ai |
| Membrane Interaction | Strong, pH-dependent | Weak to negligible | ekb.eg |
| Function | Membrane disruption, endosomal escape | Negative control, non-fusogenic | ekb.eg |
Utilization as Biochemical Probes and Research Tools
In biochemical research, peptides are frequently used as probes to investigate complex biological processes such as protein-protein interactions, enzyme activity, and cellular signaling. thermofisher.comnih.gov Synthetic peptides can be designed to mimic natural ligands or to introduce specific functionalities, such as fluorescent tags or photo-reactive groups, for detailed study. thermofisher.com
The primary role of the this compound in this context is as a highly specific research tool for validating mechanism of action. 10xgenomics.com When a study proposes that a particular biological effect is caused by the unique structural feature of a peptide like GALA (i.e., its amphipathic helix), the this compound serves as the perfect experimental control. researchgate.net Because it shares the same molecular weight and amino acid content as GALA, it helps to eliminate confounding variables.
Applications in Proteomics and Target Validation Studies
Proteomics involves the large-scale study of proteins to understand their functions and interactions within a biological system. bigomics.ch It is a crucial tool for target identification and validation in drug development. cellsignal.com In this field, researchers aim to identify the specific molecular targets of a therapeutic agent and to confirm that the agent's effect is due to its interaction with the intended target. pubpub.org
While direct studies citing this compound in proteomics are not prevalent, its role as a negative control is highly relevant to the principles of proteomics and target validation. cellsignal.com For example, if a GALA-based delivery system is used to introduce a therapeutic protein into a cell, proteomics techniques like mass spectrometry could be employed to study the system's interactions with the entire cellular proteome. bigomics.chnih.gov
In such a study, it would be critical to distinguish between specific interactions mediated by GALA's fusogenic activity and non-specific binding. By running a parallel experiment with the this compound, researchers can identify proteins that interact with both the active and inactive peptides. cellsignal.com These can then be filtered out as non-specific background interactions. The proteins that interact only with the GALA-containing system are more likely to be true targets or components of the specific cellular pathway being modulated. This use of Laga as a control peptide enhances the reliability of proteomics data, ensuring that downstream validation efforts are focused on biologically relevant targets. pubpub.orgnih.gov
Integration into Biomaterials and Nanotechnology
Peptides are increasingly used as building blocks in nanotechnology and for the creation of advanced biomaterials like hydrogels, nanofibers, and functionalized surfaces. regmednet.comnih.govmdpi.com The ability of certain peptides to self-assemble into well-defined nanostructures is a key property exploited in these applications. regmednet.comrsc.org These materials have potential uses in tissue engineering, regenerative medicine, and as scaffolds for localized drug delivery. regmednet.commdpi.com
The GALA peptide, with its ability to undergo a conformational change and interact with lipid membranes, is a candidate for creating "smart" biomaterials that respond to environmental cues like pH. ekb.eg For example, GALA could be integrated into a hydrogel matrix designed to release a drug specifically within the acidic microenvironment of a tumor or an intracellular compartment.
The role of the this compound in this field is, once again, to serve as a crucial negative control. To prove that the pH-responsive behavior of a GALA-functionalized biomaterial is due to its specific sequence, a comparable material functionalized with the this compound would be synthesized and tested. researchgate.net If the Laga-containing material fails to exhibit the desired pH-dependent drug release or structural change, it provides strong evidence that the mechanism is reliant on the formation of GALA's amphipathic helix. This validation is essential for the development of reliable and precisely engineered peptide-based nanomaterials. nih.gov
Future Perspectives and Unresolved Challenges in Laga Peptide Research
Elucidating Novel Biosynthetic Pathways and Enzymes
The biosynthesis of Laga peptide remains a significant black box in the scientific community. While the fundamental principles of peptide synthesis are well-understood, the specific enzymatic machinery and pathways leading to the formation of this compound are yet to be identified. Future research will need to focus on genome mining and transcriptomic analysis of potential producer organisms to identify the non-ribosomal peptide synthetase (NRPS) or ribosomal synthesis pathways involved. A key challenge will be the heterologous expression and characterization of the biosynthetic gene clusters to reconstitute the pathway in a laboratory setting. This would not only confirm the genetic basis of this compound production but also open avenues for bioengineering to create novel analogs.
Computational Approaches for De Novo this compound Design and Optimization
Computational modeling and de novo design offer a powerful strategy for exploring the vast chemical space of this compound analogs. By leveraging molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, researchers can predict the structure-activity relationships (SAR) of Laga peptides. Machine learning algorithms, trained on existing (though currently limited) peptide data, could be employed to design novel sequences with enhanced stability, target affinity, and reduced off-target effects. The primary challenge in this area is the lack of a high-resolution structure of a this compound bound to its biological target, which is essential for accurate in silico modeling and design.
Development of High-Throughput Screening Platforms for Diverse Bioactivities
To uncover the full therapeutic potential of Laga peptides, the development of robust high-throughput screening (HTS) platforms is paramount. These platforms would enable the rapid screening of this compound libraries against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. Cell-based assays, reporter gene assays, and label-free detection technologies like surface plasmon resonance (SPR) could be integrated into HTS workflows. A significant hurdle will be the synthesis of diverse this compound libraries with sufficient purity and quantity for large-scale screening campaigns.
Innovation in Targeted Delivery Systems for Enhanced Cellular Specificity
The effective delivery of Laga peptides to their specific site of action within the body is a major challenge for their therapeutic development. Innovations in targeted delivery systems are crucial to improve their bioavailability and minimize potential side effects. Strategies such as conjugation to cell-penetrating peptides, encapsulation in nanoparticles (e.g., liposomes or polymeric nanoparticles), and fusion to monoclonal antibodies are promising avenues. The development of stimuli-responsive delivery systems that release the this compound in response to specific physiological cues (e.g., pH, enzymes) at the target site represents a particularly exciting area of future research.
Advancing Understanding of this compound-Host Interactions at a Molecular Level
A fundamental understanding of how Laga peptides interact with host systems at the molecular level is essential for their rational design and therapeutic application. This requires a multi-pronged approach combining biophysical techniques, structural biology, and cellular imaging. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in determining the three-dimensional structures of this compound-target complexes. Furthermore, advanced fluorescence microscopy techniques can provide real-time visualization of this compound uptake, trafficking, and engagement with intracellular targets. Overcoming the challenge of producing stable, high-quality crystals or cryo-EM samples of these complexes will be a key focus of future efforts.
Q & A
Q. What are the critical parameters for optimizing Laga peptide synthesis to ensure high yield and purity?
- Methodological Answer : this compound synthesis requires precise control of coupling efficiency (monitored via Kaiser test or Fmoc deprotection analysis), solvent selection (e.g., DMF for solubility), and resin choice (e.g., Rink amide for C-terminal amidation). Post-synthesis, purity should be confirmed via HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight validation. Batch-to-batch consistency can be improved by standardizing reaction temperatures and purification protocols (e.g., reverse-phase HPLC gradients) .
- Key Parameters :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Purity | ≥95% | HPLC (220 nm) |
| Yield | >70% | Gravimetric analysis |
| Solubility | 1–5 mg/mL | Dynamic light scattering |
Q. How can researchers confirm this compound structural integrity after synthesis?
- Methodological Answer : Circular dichroism (CD) spectroscopy is recommended for assessing secondary structure (e.g., α-helix or β-sheet content). Nuclear magnetic resonance (NMR) can resolve tertiary structure in soluble peptides, while Fourier-transform infrared spectroscopy (FTIR) validates amide bond formation. For insoluble peptides, tryptic digestion followed by MS/MS sequencing ensures sequence accuracy .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data between in vitro and in vivo bioactivity assays for this compound?
- Methodological Answer : Contradictions often arise from differences in bioavailability, enzymatic degradation, or cellular uptake. Design experiments with:
- Control groups : Include protease inhibitors (e.g., aprotinin) in vitro to mimic in vivo conditions.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via radiolabeling or fluorescent tagging.
- Dose-response curves : Compare EC50 values across assays to identify potency shifts. Use statistical tools like ANOVA with post-hoc tests to assess significance .
- Example Workflow :
In vitro assay → Pharmacokinetic analysis → Modified in vitro (with inhibitors) → In vivo validation
Q. What strategies mitigate batch-to-batch variability in this compound for sensitive bioassays (e.g., receptor binding studies)?
- Methodological Answer : Advanced quality control (QC) protocols include:
- Peptide content analysis : Quantify exact peptide vs. counterion (e.g., TFA) content via amino acid analysis (AAA).
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf-life.
- Bioassay normalization : Use internal standards (e.g., a reference peptide batch) to calibrate activity measurements. Publish raw data in supplementary materials to enable cross-lab comparisons .
Q. How can researchers validate this compound’s mechanism of action when computational modeling and experimental data conflict?
- Methodological Answer : Apply a multi-modal validation framework:
- Molecular dynamics (MD) simulations : Compare predicted binding affinities with surface plasmon resonance (SPR) data.
- Site-directed mutagenesis : Test key residues identified in silico for functional impact.
- Cross-linking mass spectrometry : Map peptide-target interactions experimentally. Use tools like Rosetta or GROMACS for model refinement .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound in heterogeneous cell populations?
- Methodological Answer : Use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50. For heterogeneous responses, apply cluster analysis (k-means or hierarchical clustering) to identify subpopulations. Report variability using coefficient of variation (CV < 15% for technical replicates) .
Q. How should researchers address discrepancies in this compound’s reported solubility across studies?
- Methodological Answer : Standardize solubility testing by:
- Buffer screening : Test solubility in PBS, Tris-HCl (pH 7.4), and cell culture media.
- Dynamic light scattering (DLS) : Measure aggregation propensity.
- Peer-reviewed protocols : Adopt guidelines from journals like Journal of Peptide Science to ensure reproducibility .
Experimental Design & Reporting
Q. What ethical and methodological considerations apply to in vivo studies of this compound’s therapeutic potential?
- Methodological Answer :
- Ethics : Obtain IACUC approval for animal models; justify sample sizes via power analysis.
- Blinding : Use double-blinded dosing to reduce bias.
- Data transparency : Share raw histopathology images and flow cytometry data via repositories like Figshare .
Q. How can researchers align this compound studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
